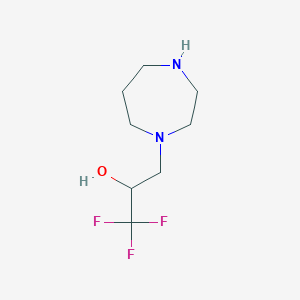
3-(1,4-Diazepan-1-yl)-1,1,1-trifluoropropan-2-ol
描述
3-(1,4-Diazepan-1-yl)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C8H15F3N2O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1,4-Diazepan-1-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound with potential therapeutic applications. Its structure includes a diazepane moiety and a trifluoropropanol group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C8H15F3N2O
- Molecular Weight : 212.21 g/mol
- CAS Number : 1342597-96-9
- Purity : Minimum 95%
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, particularly in the context of receptor modulation and neuropharmacology.
- Receptor Interaction : Preliminary studies suggest that this compound may act as an antagonist at certain receptors, particularly those involved in the central nervous system (CNS) pathways.
- Neurotransmitter Modulation : The trifluoropropanol component may influence neurotransmitter systems, potentially affecting mood and anxiety levels.
In Vitro Studies
In vitro studies have shown that this compound exhibits activity against specific receptor types. For instance:
- Melanocortin Receptors : Compounds structurally related to this diazepane derivative have been noted for their ability to modulate melanocortin receptors (MC5R), which are implicated in energy homeostasis and inflammation .
In Vivo Studies
In vivo evaluations have demonstrated potential anxiolytic effects in animal models:
- Anxiety Models : Rodent models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Case Studies
Several case studies have been documented regarding the efficacy and safety profile of similar compounds:
- Study on Diazepane Derivatives : A study investigated various diazepane derivatives for their CNS effects. The results indicated that modifications to the diazepane structure could enhance receptor affinity and selectivity .
| Study | Findings |
|---|---|
| Melanocortin Receptor Modulation | Effective antagonism observed in vitro |
| Anxiolytic Effects | Significant reduction in anxiety behaviors in rodent models |
Safety Profile
The safety profile of this compound has not been extensively characterized. However, related compounds indicate potential irritant effects:
属性
IUPAC Name |
3-(1,4-diazepan-1-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)6-13-4-1-2-12-3-5-13/h7,12,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPFUFKKZKRLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















